Cas no 1261567-73-0 (4-Hydroxy-2-methylbenzoyl chloride)

4-Hydroxy-2-methylbenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-2-methylbenzoyl chloride
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- Inchi: 1S/C8H7ClO2/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4,10H,1H3
- InChI Key: DNAZQFGGNQGXLI-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=CC=1C)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3
4-Hydroxy-2-methylbenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014004266-1g |
4-Hydroxy-2-methylbenzoyl chloride |
1261567-73-0 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A014004266-250mg |
4-Hydroxy-2-methylbenzoyl chloride |
1261567-73-0 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A014004266-500mg |
4-Hydroxy-2-methylbenzoyl chloride |
1261567-73-0 | 97% | 500mg |
$831.30 | 2023-09-03 |
4-Hydroxy-2-methylbenzoyl chloride Related Literature
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on 4-Hydroxy-2-methylbenzoyl chloride
Comprehensive Guide to 4-Hydroxy-2-methylbenzoyl chloride (CAS No. 1261567-73-0): Properties, Applications, and Industry Insights
4-Hydroxy-2-methylbenzoyl chloride (CAS No. 1261567-73-0) is a specialized organic compound widely used in pharmaceutical and chemical synthesis. This aromatic acyl chloride derivative is valued for its reactivity, particularly in esterification and amide formation reactions. With the growing demand for high-purity intermediates in drug development, this compound has gained attention for its role in producing active pharmaceutical ingredients (APIs) and fine chemicals.
The molecular structure of 4-Hydroxy-2-methylbenzoyl chloride features a hydroxyl group and a reactive acyl chloride moiety, making it a versatile building block. Researchers frequently search for "synthesis of 4-Hydroxy-2-methylbenzoyl chloride" or "1261567-73-0 applications," reflecting its importance in peptide coupling and protecting group chemistry. Recent studies highlight its utility in green chemistry approaches, aligning with the industry's shift toward sustainable synthesis methods.
In the pharmaceutical sector, CAS 1261567-73-0 is often employed to create UV-absorbing compounds and specialty polymers. Its compatibility with microwave-assisted synthesis (a trending topic in lab automation) has been explored to improve reaction efficiency. Common queries like "4-Hydroxy-2-methylbenzoyl chloride solubility" or "stability under inert atmosphere" indicate user interest in its handling protocols and storage conditions.
Analytical techniques such as HPLC purity testing and FT-IR characterization are critical for quality control of this compound. The rise of AI-driven molecular design has further increased demand for well-characterized intermediates like 1261567-73-0, as machine learning models require precise structural data for retrosynthesis planning. This aligns with searches for "spectral data of 4-Hydroxy-2-methylbenzoyl chloride" and "commercial suppliers."
From an industrial perspective, 4-Hydroxy-2-methylbenzoyl chloride plays a role in developing advanced materials for electronics encapsulation and specialty coatings. Its derivatives show promise in biodegradable polymer research—a hot topic in circular economy discussions. Manufacturers emphasize batch-to-batch consistency, addressing frequent queries about "technical specifications" and "scaling up production."
Emerging applications in agrochemicals and flavor/fragrance industries demonstrate the compound's versatility. With increasing focus on REACH compliance and lifecycle assessment, suppliers of CAS 1261567-73-0 now provide detailed regulatory documentation, responding to searches for "safety data sheets" and "export regulations." The compound's low ecotoxicity profile makes it attractive for environmentally benign formulations.
Future research directions may explore continuous flow chemistry applications of 4-Hydroxy-2-methylbenzoyl chloride, building on current interest in process intensification. As structure-activity relationship (SAR) studies become more sophisticated, this intermediate will likely see expanded use in medicinal chemistry programs targeting selective enzyme inhibitors.
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